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Compound of Interest

Compound Name: Octadecyltrichlorosilane

Cat. No.: B089594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Octadecyltrichlorosilane (OTS), with the CAS number 112-04-9, is a long-chain organosilane

compound extensively utilized in surface science, nanotechnology, and materials science. Its

ability to form highly ordered, self-assembled monolayers (SAMs) on various hydroxylated

substrates makes it a critical component in applications ranging from microelectronics to

biomedical devices. This technical guide provides an in-depth overview of the core properties,

experimental protocols, and key characteristics of OTS.

Core Physicochemical and Safety Properties
Octadecyltrichlorosilane is a colorless liquid with a pungent odor.[1][2] It is a reactive

chemical that requires careful handling due to its corrosive nature and vigorous reaction with

water.[1][3]

Table 1: Physicochemical Properties of Octadecyltrichlorosilane
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Property Value

CAS Number 112-04-9

Molecular Formula C₁₈H₃₇Cl₃Si[2]

Molecular Weight 387.99 g/mol [1][2]

Appearance Colorless liquid[1][4]

Odor Pungent[1][2]

Boiling Point 380 °C[2]

Melting Point Approximately 20 °C[2]

Density 0.984 g/cm³ at 25 °C[2]

Refractive Index 1.4602 at 20 °C[2]

Vapor Pressure 9.92 x 10⁻⁶ mmHg[2]

Solubility

Soluble in non-polar organic solvents like

benzene, ethyl ether, heptane, and

perchloroethylene.[2][5]

Water Solubility Decomposes violently.[1][6]

Table 2: Safety and Hazard Information for Octadecyltrichlorosilane
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Hazard Category Description

GHS Pictograms Corrosion

GHS Signal Word Danger[7]

Hazard Statements
H314: Causes severe skin burns and eye

damage.[7]

Reactivity

Reacts violently with water, steam, or moist air

to produce heat and toxic, corrosive fumes of

hydrogen chloride (HCl).[1][2] May also produce

flammable hydrogen gas.[1]

Incompatibilities
Strong acids, strong bases, strong oxidizing

agents, alcohols, and acetone.[1][6]

Storage

Store in a cool, dry, well-ventilated area in a

tightly closed container.[8] Keep container dry.

[6]

Personal Protective Equipment
Wear suitable protective clothing, gloves, and

eye/face protection.[6][7]

Formation of Self-Assembled Monolayers (SAMs)
The primary application of OTS is the formation of robust and highly ordered self-assembled

monolayers on hydroxyl-terminated surfaces, such as silicon wafers with a native oxide layer,

glass, and mica.[9] This process relies on the hydrolysis of the trichlorosilyl headgroup in the

presence of a thin layer of surface-adsorbed water, followed by a condensation reaction with

the surface hydroxyl groups and lateral cross-linking with adjacent molecules.[10]
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Caption: Signaling pathway of OTS self-assembled monolayer formation.

Experimental Protocols
Detailed methodologies are crucial for achieving high-quality, reproducible OTS SAMs. The

following protocols outline standard procedures for substrate preparation and monolayer

deposition.

Protocol 1: Substrate Cleaning - Solvent Degreasing

This protocol is a preliminary step to remove gross organic contamination.

Place the silicon wafer or glass slide in a beaker.

Add acetone to fully immerse the substrate.

Sonicate for 10-15 minutes.

Decant the acetone and replace it with fresh acetone for a second 10-15 minute sonication.

Repeat the process with isopropyl alcohol or methanol for 10-15 minutes.[11][12]

Rinse the substrate thoroughly with deionized (DI) water.

Dry the substrate under a stream of high-purity nitrogen gas.
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Protocol 2: Substrate Cleaning - RCA-1 (SC-1) Treatment

The RCA-1 clean is highly effective at removing organic residues and creating a hydrophilic

surface.[13]

Prepare the RCA-1 solution in a clean glass beaker by mixing 5 parts DI water, 1 part 27%

ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂). Caution: This

mixture is caustic and should be handled with extreme care in a fume hood.

Heat the solution to 70-80 °C on a hot plate.[11]

Immerse the solvent-cleaned substrate in the hot RCA-1 solution for 10-15 minutes.[11]

Remove the substrate and rinse extensively with DI water.

Dry the substrate under a stream of high-purity nitrogen gas. The surface should be

hydrophilic at this stage.

Protocol 3: OTS Self-Assembled Monolayer Deposition (Solution Phase)

This is the most common method for forming OTS SAMs.

Prepare a 1-5 mM solution of OTS in an anhydrous solvent such as toluene or hexane in a

glovebox or under an inert atmosphere to minimize exposure to atmospheric moisture.[10]

Place the clean, dry, and hydroxylated substrate in the OTS solution.

Allow the self-assembly process to proceed for 15 minutes to 2 hours.[14] The reaction time

can influence the quality and completeness of the monolayer.[2]

Remove the substrate from the solution and rinse with fresh anhydrous solvent (e.g.,

toluene) to remove any physisorbed molecules.

Rinse with a polar solvent like ethanol or isopropanol.

Dry the substrate under a stream of high-purity nitrogen gas.
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(Optional but recommended) Cure the SAM by baking at 100-120 °C for 1 hour to promote

further cross-linking and remove residual solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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